molecular formula C21H19ClF3N3OS B2875519 N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-4-(trifluoromethyl)benzamide hydrochloride CAS No. 1217009-89-6

N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-4-(trifluoromethyl)benzamide hydrochloride

Cat. No.: B2875519
CAS No.: 1217009-89-6
M. Wt: 453.91
InChI Key: RDUUWLYFKWXTNO-UHFFFAOYSA-N
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Description

N-(4-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-4-(trifluoromethyl)benzamide hydrochloride is a synthetic small molecule featuring a thiazole core substituted with a dihydroisoquinoline-methyl group and a trifluoromethylbenzamide moiety. Its synthesis likely involves multi-step reactions, including nucleophilic substitutions and cyclization, as inferred from analogous compounds in the literature . Structural confirmation relies on spectroscopic techniques such as $ ^1 \text{H-NMR} $, $ ^{13} \text{C-NMR} $, and mass spectrometry (MS), which validate the presence of key functional groups, including the thiazole ring and trifluoromethyl substituent .

Properties

IUPAC Name

N-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-thiazol-2-yl]-4-(trifluoromethyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N3OS.ClH/c22-21(23,24)17-7-5-15(6-8-17)19(28)26-20-25-18(13-29-20)12-27-10-9-14-3-1-2-4-16(14)11-27;/h1-8,13H,9-12H2,(H,25,26,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDUUWLYFKWXTNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3=CSC(=N3)NC(=O)C4=CC=C(C=C4)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-4-(trifluoromethyl)benzamide hydrochloride typically involves multi-step organic synthesis techniques. One common approach starts with the formation of the thiazole ring through cyclization reactions. The isoquinoline derivative is then introduced via a nucleophilic substitution reaction. The final step involves the introduction of the trifluoromethylbenzamide moiety, often under conditions of acid or base catalysis to ensure a high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow chemistry to optimize reaction times and scalability. High-pressure reactors and automated systems can be employed to maintain stringent reaction conditions, minimizing impurities and maximizing throughput.

Chemical Reactions Analysis

Types of Reactions

N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-4-(trifluoromethyl)benzamide hydrochloride can participate in various chemical reactions, including:

  • Oxidation: : The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: : It can be reduced under specific conditions to yield reduced forms of the thiazole or isoquinoline rings.

  • Substitution: : The compound can participate in substitution reactions, where functional groups on the thiazole or benzamide rings are replaced by other substituents.

Common Reagents and Conditions

Typical reagents for these reactions include:

  • Oxidizing agents : Such as hydrogen peroxide or potassium permanganate.

  • Reducing agents : Like lithium aluminum hydride or sodium borohydride.

  • Catalysts : Acid or base catalysts to facilitate substitution reactions.

Major Products

The products formed from these reactions vary depending on the specific conditions and reagents used. For example, oxidation might lead to the formation of sulfoxides or sulfones, while reduction could yield dihydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-4-(trifluoromethyl)benzamide hydrochloride is studied for its potential biological activities. Researchers investigate its interactions with biological targets, aiming to understand its mechanism of action.

Medicine

Medically, the compound holds potential as a lead compound in drug development. Its unique structure suggests possible activity against certain disease targets, and it is subject to pharmacological studies to evaluate its

Biological Activity

N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-4-(trifluoromethyl)benzamide hydrochloride is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula: C23H26ClN3O2S
  • Molecular Weight: 444.0 g/mol
  • CAS Number: 1215697-33-8

The biological activity of this compound is primarily attributed to its structural components, which include thiazole and isoquinoline moieties. These structures are known to interact with various biological targets:

  • Enzyme Inhibition: Compounds with thiazole rings often exhibit inhibitory effects on enzymes involved in cancer progression and inflammation.
  • Receptor Modulation: The isoquinoline structure may influence neurotransmitter receptors, potentially affecting neurological pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar benzamide derivatives. For instance, compounds with analogous structures have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (μM)
Compound AMCF-7 (Breast Cancer)0.096
Compound BA549 (Lung Cancer)2.09

The specific compound under discussion has not been extensively tested in published studies; however, the presence of the isoquinoline and thiazole groups suggests a promising profile for anticancer activity.

Neuropharmacological Effects

The isoquinoline derivatives have been linked to neuropharmacological activities, including:

  • Antidepressant Effects: Similar compounds have shown potential in modulating serotonin pathways.
  • Anxiolytic Activity: Research indicates that benzamide derivatives can affect GABAergic systems.

Case Studies and Research Findings

  • Study on Quinazoline Derivatives : A study published in MDPI explored quinazoline derivatives, which share structural similarities with our compound. The findings revealed that certain derivatives exhibited selective inhibition of EGFR and showed promising anticancer activity against MCF-7 cells .
  • Inhibition of RET Kinase : Benzamide derivatives have been evaluated for their ability to inhibit RET kinase, a target in various cancers. Compounds similar to our target showed moderate to high potency in ELISA-based assays .
  • Neuroprotective Activity : Research suggests that compounds containing isoquinoline structures may provide neuroprotective effects through modulation of neuroinflammatory processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituents, core heterocycles, and biological activities. Below is a detailed comparison:

Substituent Variations on Benzamide/Thiazole Core
Compound Name/ID Core Structure Key Substituents Biological Relevance (Inferred) Reference
Target Compound Thiazole Trifluoromethylbenzamide, dihydroisoquinoline-methyl Potential CNS/kinase targeting (hypothetical)
4-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)-N-(4-fluorobenzyl)benzamide (19) Benzamide 4-Fluorobenzyl Antioxidant/ChE inhibitor activity
4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-ethoxy-3-ethylbenzothiazol-2-ylidene)benzamide Benzothiazole Sulfonyl linkage, ethoxy-ethyl Enhanced solubility, potential GPCR modulation
N-(4-Chloro-2-fluorophenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)benzamide (21) Benzamide 4-Chloro-2-fluorophenyl Improved metabolic stability

Key Observations :

  • Trifluoromethyl Group : The target compound’s trifluoromethyl group enhances lipophilicity and metabolic stability compared to halogenated phenyl analogs (e.g., 21 ) .
  • Thiazole vs. Benzothiazole : The thiazole core in the target compound may offer better π-π stacking interactions in protein binding compared to benzothiazole derivatives (e.g., compound), though the latter’s sulfonyl group improves aqueous solubility .
  • Dihydroisoquinoline-Methyl vs. Benzyl: The dihydroisoquinoline-methyl group in the target compound likely enhances blood-brain barrier penetration compared to simpler benzyl substituents (e.g., 19) .
Hypothetical Pharmacokinetic Profiling
Property Target Compound Compound 19 Compound
LogP (Predicted) 3.8 (high lipophilicity) 2.5 2.1 (sulfonyl reduces LogP)
Solubility (µg/mL) ~10 (low) ~50 ~100
Metabolic Stability High (CF$ _3 $) Moderate (F substitution) Low (sulfonyl hydrolysis)

Research Findings and Implications

  • Structural Activity Relationships (SAR) :
    • Halogen substituents (F, Cl, Br) on aryl groups (e.g., 21–25 ) improve target affinity but reduce solubility .
    • The trifluoromethyl group in the target compound balances lipophilicity and electronic effects, making it suitable for CNS targets .
  • Docking Studies (Hypothetical): Glide XP scoring () suggests the target compound’s dihydroisoquinoline-methyl group may occupy hydrophobic pockets in enzymes like BChE or kinases, while the thiazole core engages in hydrogen bonding .

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